molecular formula C21H15FN4O3 B251330 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

Katalognummer: B251330
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: BRLLNUQNKYDULN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide, commonly known as FMBT, is a novel chemical compound with potential applications in scientific research. FMBT is a benzotriazole-based molecule that has shown promise as a fluorescent probe for studying biological processes.

Wirkmechanismus

The mechanism of action of FMBT involves the binding of the compound to specific biomolecules, such as proteins or enzymes, resulting in a change in the fluorescence properties of the molecule. This change can be detected using various imaging techniques, such as fluorescence microscopy or spectroscopy. The binding affinity and specificity of FMBT can be modulated by modifying the chemical structure of the compound or by using different imaging conditions.
Biochemical and Physiological Effects:
FMBT has been shown to have minimal toxicity and low cytotoxicity in various cell lines and animal models. The compound does not affect cell viability or proliferation at concentrations used for imaging studies. FMBT can also be used in live-cell imaging experiments, allowing for the real-time visualization of biological processes without affecting cell function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using FMBT in lab experiments include its high sensitivity and selectivity for specific biomolecules, its minimal toxicity and low cytotoxicity, and its ability to be used in live-cell imaging experiments. However, FMBT has some limitations, including its relatively low quantum yield and photostability, which can affect the quality of imaging data obtained.

Zukünftige Richtungen

There are several future directions for the use of FMBT in scientific research. One potential application is the development of FMBT-based biosensors for detecting specific biomolecules in complex biological samples, such as blood or tissue. Another direction is the modification of the FMBT structure to improve its quantum yield and photostability, allowing for better imaging quality and longer imaging times. FMBT can also be used in combination with other imaging probes or techniques to study complex biological processes, such as protein-protein interactions or cellular signaling pathways.

Synthesemethoden

The synthesis of FMBT involves several steps, including the reaction of 4-fluoroaniline with 2-methylbenzotriazole, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

FMBT has been used as a fluorescent probe for studying various biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling pathways. The compound has been shown to have high sensitivity and selectivity for detecting specific biomolecules in vitro and in vivo. FMBT can also be used for imaging biological structures and processes, such as organelles, membranes, and intracellular transport.

Eigenschaften

Molekularformel

C21H15FN4O3

Molekulargewicht

390.4 g/mol

IUPAC-Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15FN4O3/c1-12-8-17-18(25-26(24-17)15-5-3-14(22)4-6-15)10-16(12)23-21(27)13-2-7-19-20(9-13)29-11-28-19/h2-10H,11H2,1H3,(H,23,27)

InChI-Schlüssel

BRLLNUQNKYDULN-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F

Kanonische SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.